
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 2-amino-6,8-dichloropurine with ethylamine under controlled conditions to introduce the ethyl group at the 9-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, with optimization for yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular functions and biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is unique due to its specific ethyl substitution at the 9-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
112009-08-2 |
|---|---|
Fórmula molecular |
C7H11N5O3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate |
InChI |
InChI=1S/C7H9N5O2.H2O/c1-2-12-4-3(9-7(12)14)5(13)11-6(8)10-4;/h2H2,1H3,(H,9,14)(H3,8,10,11,13);1H2 |
Clave InChI |
IJRPPRJSVWYOJZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)NC(=N2)N)NC1=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


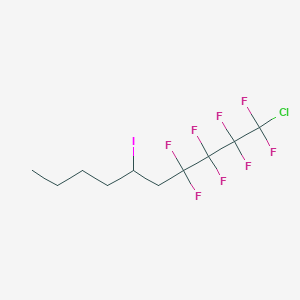
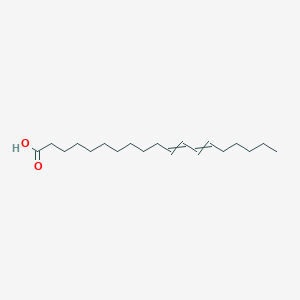
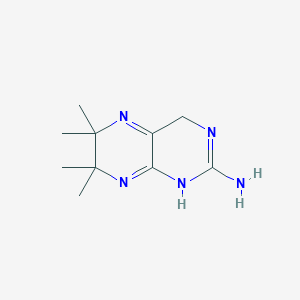

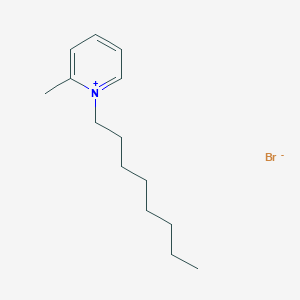
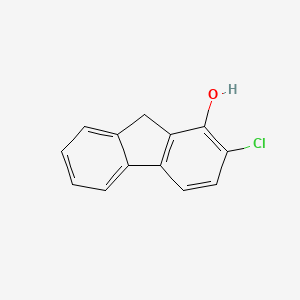
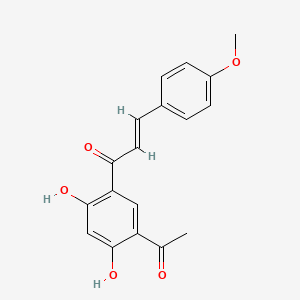
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
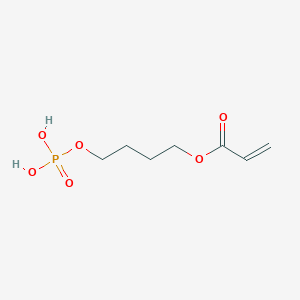
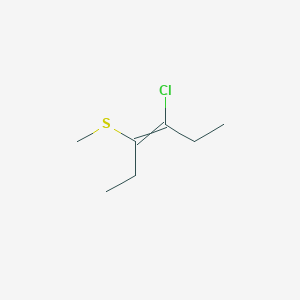
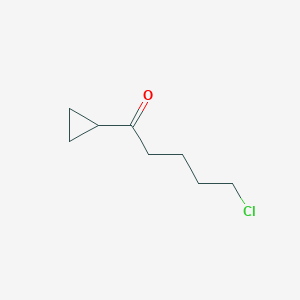
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
